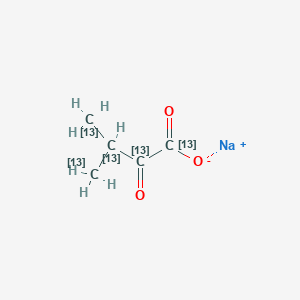

sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applicationsThis compound is particularly significant in metabolic studies and biochemical research due to its role as a precursor in the biosynthesis of pantothenic acid (vitamin B5) in Escherichia coli .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through the following steps:

Starting Material: The synthesis begins with the preparation of 13C-labeled precursors.

Reaction: The labeled precursors undergo a series of chemical reactions, including oxidation and esterification, to form the desired compound.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and advanced purification systems. The process is optimized for high yield and cost-effectiveness, ensuring the availability of the compound for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding acids or aldehydes.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Metabolic Studies

Stable Isotope Tracing : This compound is extensively used in metabolic studies to trace the pathways of metabolites in biological systems. The carbon isotopes allow researchers to track the fate of specific molecules during metabolic processes.

Case Study Example : In a study examining energy metabolism in muscle tissues, researchers utilized sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate to analyze how different substrates contribute to energy production. The results indicated distinct metabolic pathways influenced by dietary intake and exercise levels.

Drug Development

Drug Metabolism Research : The compound serves as a valuable tool in pharmacokinetics to understand drug metabolism and bioavailability. By incorporating stable isotopes into drug candidates, researchers can monitor the absorption and distribution of drugs within the body.

Case Study Example : A study investigated the metabolic fate of a novel anti-cancer drug using this compound as a tracer. The findings revealed critical insights into the drug's half-life and the pathways through which it is metabolized.

Analytical Chemistry

NMR Spectroscopy : The isotopic labeling enhances the sensitivity and specificity of nuclear magnetic resonance (NMR) spectroscopy techniques. This application is crucial for identifying and quantifying compounds in complex mixtures.

Case Study Example : Researchers employed NMR spectroscopy with this compound to analyze metabolic profiles in various cell lines. The enhanced resolution allowed for detailed identification of metabolic intermediates.

Nutritional Studies

Dietary Impact Assessment : The compound aids in understanding how different diets affect metabolism and nutrient utilization. It is particularly useful in studies related to obesity and diabetes.

Case Study Example : A clinical trial assessed the impact of ketogenic diets on weight loss and metabolic health using this compound as a tracer. The study provided evidence for the effectiveness of low-carbohydrate diets in improving insulin sensitivity.

Data Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Metabolic Studies | Tracing metabolic pathways | Distinct pathways identified in muscle metabolism |

| Drug Development | Understanding drug metabolism | Insights into half-life and metabolic pathways |

| Analytical Chemistry | Enhancing NMR spectroscopy | Improved resolution in identifying metabolites |

| Nutritional Studies | Assessing dietary impacts on metabolism | Evidence supporting ketogenic diet effectiveness |

Mécanisme D'action

The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate involves its role as a precursor in the biosynthesis of pantothenic acid. It is metabolized by enzymes in Escherichia coli, leading to the formation of pantothenic acid, which is essential for various biochemical processes. The labeled carbon atoms allow researchers to trace the metabolic pathways and study the dynamics of the compound within biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium 3-methyl-2-oxobutanoate: The non-labeled version of the compound.

Sodium alpha-ketoisocaproate: Another keto acid with similar properties.

Sodium alpha-keto-beta-methyl-n-valerate: A related compound used in metabolic studies.

Uniqueness

The uniqueness of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate lies in its labeled carbon atoms, which provide valuable insights into metabolic processes. This makes it a powerful tool for researchers studying complex biochemical pathways and enzyme activities .

Activité Biologique

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate, also known as sodium dimethylpyruvate or sodium 3-methyl-2-oxobutanoate, is a labeled keto acid derivative that has garnered attention for its biological activity and applications in metabolic studies. This compound serves as an important precursor in the biosynthesis of branched-chain amino acids (BCAAs) such as leucine and valine, which are essential for protein synthesis and various metabolic processes.

The compound has the following chemical formula:

- Molecular Formula : C₅H₉NaO₃

- CAS Number : 1185115-88-1 (labeled), 3715-29-5 (unlabeled)

The isotopic labeling with carbon-13 (13C) allows for enhanced tracking in metabolic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of multiple isotopes facilitates the study of metabolic pathways involving this compound.

Metabolic Role

This compound plays a crucial role in the metabolism of amino acids. It is a key intermediate in the synthesis of:

- Leucine : An essential amino acid involved in protein synthesis and energy production.

- Valine : Another essential amino acid that supports muscle metabolism and tissue repair.

The compound's ability to be incorporated into metabolic pathways makes it valuable for studying amino acid metabolism and related disorders.

Case Studies and Research Findings

- Metabolic Tracing in Animal Models :

- NMR Spectroscopy Applications :

-

Potential Therapeutic Applications :

- Some studies suggest that sodium dimethylpyruvate may have therapeutic potential in conditions characterized by impaired amino acid metabolism, such as certain metabolic disorders or muscle wasting syndromes. Its role as a substrate for BCAA synthesis could be leveraged to develop nutritional strategies for these conditions .

Table 1: Comparison of Biological Activities

Table 2: Isotopic Labeling Applications

| Isotope | Application | Benefits |

|---|---|---|

| 13C | NMR spectroscopy | Enhanced detection of metabolic pathways |

| 12C | Standard biochemical assays | Basic metabolic analysis |

Propriétés

Numéro CAS |

420095-74-5 |

|---|---|

Formule moléculaire |

C5H7NaO3 |

Poids moléculaire |

144.067 g/mol |

Nom IUPAC |

sodium;3-deuterio-3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1D,4+1,5+1; |

Clé InChI |

WIQBZDCJCRFGKA-MLIDLTAPSA-M |

SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

SMILES isomérique |

[2H][13C]([13CH3])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |

SMILES canonique |

CC(C)C(=O)C(=O)[O-].[Na+] |

Synonymes |

3-Methyl-2-oxobutanoic Acid-13C5,d Sodium Salt; Sodium 3-Methyl-2-oxobutanoate-13C5,d; Sodium 3-Methyl-2-oxobutyrate-13C5,d; Sodium Dimethylpyruvate-13C5,d; Sodium α-Ketoisovalerate-13C5,d; Sodium α-Oxoisovalerate-13C5,d; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.